Superior Androgen Receptor Binding Affinity of Matenon (Mibolerone) vs. Methyltrienolone (R1881) in Human Prostate Tissue
In a direct head-to-head comparison using human benign hyperplastic prostate cytosol, mibolerone (Matenon) demonstrated a significantly higher binding affinity for the androgen receptor (AR) compared to the widely used synthetic androgen methyltrienolone (R1881) [1].
| Evidence Dimension | Androgen Receptor Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 1.5 nM |
| Comparator Or Baseline | Methyltrienolone (R1881): Kd = 2.3 nM |
| Quantified Difference | Mibolerone exhibits a 1.53-fold higher affinity (lower Kd value) than R1881. |
| Conditions | Human benign hyperplastic prostate cytosol; Scatchard analysis |
Why This Matters
Higher AR affinity enables the use of lower ligand concentrations in competitive binding assays, reducing non-specific binding and improving assay signal-to-noise ratios, thereby yielding more accurate receptor quantification for drug screening and mechanistic studies.
- [1] Characterization of steroid receptors in human prostate using mibolerone. The Prostate 1986, 8 (3), 271-285. DOI: 10.1002/pros.2990080305. View Source
